molecular formula C11H14ClN3S B11746955 1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride

1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride

Cat. No.: B11746955
M. Wt: 255.77 g/mol
InChI Key: DLLADRVRHRNIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride is a heterocyclic compound that combines a thienopyridine moiety with a piperazine ring. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride typically involves the cyclization of thienopyridine derivatives with piperazine. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with piperazine under basic conditions . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include the use of solid-phase synthesis, cycloaddition reactions, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyridine derivatives .

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride is unique due to its specific combination of a thienopyridine and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

7-piperazin-1-ylthieno[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C11H13N3S.ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H

InChI Key

DLLADRVRHRNIJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl

Origin of Product

United States

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